4-chloro-3-nitro-N-(pyridin-3-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8ClN3O3 It is a derivative of benzamide, featuring a chloro group at the 4-position, a nitro group at the 3-position, and a pyridin-3-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide typically involves the following steps:
Amidation: The nitrated product is then reacted with pyridin-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for nitration and amidation, and ensuring efficient purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 4-amino-3-nitro-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis.
Materials Science: The compound’s structural properties make it suitable for incorporation into materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(pyridin-3-yl)benzamide in medicinal applications involves its interaction with specific molecular targets in bacterial cells. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of essential components in Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Contains an imidazo[1,2-a]pyridinyl group instead of a pyridinyl group.
Uniqueness
4-chloro-3-nitro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and pyridinyl groups makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H8ClN3O3 |
---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-4-3-8(6-11(10)16(18)19)12(17)15-9-2-1-5-14-7-9/h1-7H,(H,15,17) |
InChI Key |
HNWXKYXZGGYHEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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